molecular formula C11H15BrFNO2 B1529817 (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine CAS No. 1036712-61-4

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine

Cat. No.: B1529817
CAS No.: 1036712-61-4
M. Wt: 292.14 g/mol
InChI Key: ZKXDPSKJJGYMAI-UHFFFAOYSA-N
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Description

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine is a useful research compound. Its molecular formula is C11H15BrFNO2 and its molecular weight is 292.14 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial and antifungal activities. Studies have shown that halogen substituents, such as fluorine and bromine, enhance the bioactivity of compounds similar to this one. These substituents often improve interactions with bacterial cell membranes or enzymes involved in metabolic pathways .
    • In vitro tests have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Fusarium oxysporum.
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects on human tumor cell lines. Preliminary findings suggest that it may induce apoptotic pathways in cancer cells, making it a candidate for further therapeutic development .
    • Structure-activity relationship studies indicate that the positioning of functional groups on the aromatic rings significantly influences biological activity. For instance, the introduction of methoxy groups has been shown to enhance cytotoxic properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit kinases involved in cancer cell proliferation .
  • Cell Membrane Disruption : The presence of halogen atoms may facilitate membrane disruption in microbial cells, leading to increased permeability and eventual cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal crucial insights into how modifications to the compound's structure affect its biological efficacy:

Substituent Position Effect on Activity Notes
4-position (Fluorine)Increases stability and activityEnhances binding affinity to targets
3-position (Bromine)Modulates interaction with enzymesInfluences hydrophobic interactions
Methoxy GroupsEnhances cytotoxicityImproves solubility and bioavailability

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the compound against various bacterial strains, reporting MIC values ranging from 4.69 µM to 156.47 µM against different pathogens. Notably, the compound showed strong inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity Against Tumor Cells :
    • Research involving human tumor cell lines demonstrated that the compound induced significant apoptosis at nanomolar concentrations while maintaining low toxicity to normal cells. This selective action suggests a promising therapeutic window for future drug development .

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDPSKJJGYMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC(=C(C=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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